Methylamine-formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine-formate is an organic compound that combines methylamine and formic acid It is a derivative of formic acid where the hydrogen atom is replaced by a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylamine-formate can be synthesized through the reaction of methylamine with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The general reaction is as follows:
CH3NH2+HCOOH→CH3NH2HCOOH
Industrial Production Methods: In industrial settings, this compound can be produced by reacting methylamine gas with formic acid in a controlled environment. The process involves the careful handling of both reactants to ensure safety and efficiency. The reaction is typically carried out in a reactor where the temperature and pressure are monitored to optimize yield.
Chemical Reactions Analysis
Types of Reactions: Methylamine-formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce formamide and formaldehyde.
Reduction: It can be reduced to produce methylamine and methanol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formamide and formaldehyde.
Reduction: Methylamine and methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Methylamine-formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: this compound is used in studies involving enzyme reactions and metabolic pathways.
Industry: this compound is used in the production of various chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of methylamine-formate involves its ability to donate a formate group or a methylamine group in chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it interacts with reducing agents.
Comparison with Similar Compounds
Methylamine: A primary amine with the formula CH₃NH₂.
Formic Acid: The simplest carboxylic acid with the formula HCOOH.
Methylformate: An ester with the formula HCOOCH₃.
Comparison:
Methylamine-formate vs. Methylamine: this compound contains both a methylamine group and a formate group, making it more versatile in chemical reactions compared to methylamine alone.
This compound vs. Formic Acid: this compound has a higher reactivity due to the presence of the methylamine group, which can participate in additional reactions.
This compound vs. Methylformate: this compound can act as both a donor of formate and methylamine groups, whereas methylformate primarily acts as a donor of formate groups.
Properties
CAS No. |
25596-28-5 |
---|---|
Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.08 g/mol |
IUPAC Name |
methylazanium;formate |
InChI |
InChI=1S/CH5N.CH2O2/c1-2;2-1-3/h2H2,1H3;1H,(H,2,3) |
InChI Key |
BAONHUZQTANSBI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH3+].C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.